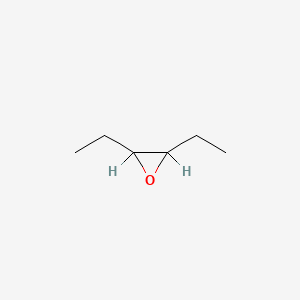

3,4-Epoxyhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4468-66-0 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2,3-diethyloxirane |

InChI |

InChI=1S/C6H12O/c1-3-5-6(4-2)7-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

PCGTXZMDZGOMJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(O1)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Epoxyhexane from 3-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-epoxyhexane (also known as 2,3-diethyloxirane) from its alkene precursor, 3-hexene (B12438300). Epoxides are highly valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, due to the strained three-membered ring that allows for facile ring-opening reactions with a variety of nucleophiles, leading to 1,2-difunctionalized compounds. This document details the primary synthetic methodologies, stereochemical considerations, experimental protocols, and quantitative data relevant to this transformation.

Core Synthesis Methodologies

The conversion of 3-hexene to this compound is an oxidation reaction, specifically an epoxidation. The most common and reliable methods involve the use of peroxyacids or metal-catalyzed oxidation with peroxides.

Peroxyacid-Mediated Epoxidation

The reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is the most prevalent laboratory method for epoxidation.[1][2][3] The reaction proceeds through a concerted, single-step mechanism known as the "Prilezhaev reaction."[4] In this mechanism, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid.[3] This concerted process ensures that the stereochemistry of the starting alkene is retained in the epoxide product, a characteristic known as stereospecificity.[3]

Key features of peroxyacid epoxidation include:

-

High Stereospecificity: The geometry of the alkene directly dictates the geometry of the resulting epoxide.[3]

-

Good Yields: Reaction yields are typically high, often exceeding 75%.[5]

-

Mild Conditions: The reactions are usually conducted at or below room temperature in inert solvents like dichloromethane (B109758) (DCM), chloroform, or ether.[6]

meta-Chloroperoxybenzoic acid (m-CPBA) is particularly favored due to its stability as a crystalline solid and its good solubility in common organic solvents.[7]

Metal-Catalyzed Epoxidation with Hydrogen Peroxide

As a greener alternative to peroxyacids, catalytic systems employing hydrogen peroxide (H₂O₂) as the terminal oxidant have been developed.[8][9] These methods are more atom-economical, with water being the only stoichiometric byproduct.[10]

Commonly used catalysts include complexes of high-valent metals such as manganese, tungsten, or rhenium.[8][11] For instance, a manganese sulfate (B86663) (MnSO₄) catalyst used with sodium bicarbonate in acetonitrile (B52724) can effectively epoxidize terpenes using aqueous hydrogen peroxide.[8] While these methods are highly efficient, they can sometimes suffer from lower selectivity due to side reactions like diol formation if water is not carefully controlled.[12]

Stereochemical Considerations

The epoxidation of 3-hexene is a classic example of a stereospecific reaction. The spatial arrangement of the ethyl groups in the starting 3-hexene isomer determines the stereochemistry of the final this compound product.

-

(Z)-3-Hexene (cis): The epoxidation of cis-3-hexene (B1361246) results in the formation of cis-3,4-epoxyhexane. This product molecule possesses a plane of symmetry and is therefore an achiral meso compound .[13][14]

-

(E)-3-Hexene (trans): The epoxidation of trans-3-hexene (B77681) yields trans-3,4-epoxyhexane. This product is chiral and is formed as a racemic mixture of its two enantiomers, (3R,4R)-epoxyhexane and (3S,4S)-epoxyhexane.[15]

The stereospecificity arises from the concerted syn-addition mechanism, where the oxygen atom is delivered to the same face of the double bond without allowing for bond rotation in any intermediate step.[3]

Caption: Stereospecific epoxidation pathways of 3-hexene isomers.

Quantitative Data Summary

The following tables summarize quantitative data for the epoxidation of 3-hexene and related alkenes, as well as predicted NMR spectral data for the products.

Table 1: Comparison of Epoxidation Methodologies

| Substrate | Oxidant/Catalyst | Solvent | Temp. (°C) | Time | Conversion (%) | Epoxide Yield (%) | Selectivity (%) | Reference |

| cis-Olefins (general) | m-CPBA | CH₂Cl₂ | 0 - 25 | 1-3 h | >98 | ~95 | >99 | [11] |

| Alkenes (general) | Peracetic Acid | CH₂Cl₂ | 25 | 2 h | ~98 | >95 | >95 | [11] |

| 1-Hexene | H₂O₂ / N-TS-1 | Methanol | 60 | 2 h | 48.7 | - | 93.4 | [16] |

| Styrene | H₂O₂ / Mn-beta | Acetonitrile | 25 | 5 h | 48.1 | 42.8 | 89 | [17] |

| 3-Carene | 35% H₂O₂ / Rhenium cat. | Pyridine/DCM | RT | - | - | 75 | - | [8][9] |

Note: Data for specific isomers of 3-hexene is limited; values for analogous alkenes are provided for comparison.

Table 2: Predicted Spectroscopic Data for this compound Isomers

Disclaimer: Experimental data was not available in the searched literature. The following values are predicted based on standard chemical shift correlations for epoxide and alkyl groups. Actual experimental values may vary. For definitive data, consultation of spectral databases like SDBS is recommended.[5][13][14][18]

| Compound | Isomer | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| This compound | cis (meso) | ¹H | ~2.7-2.9 (H3, H4) | m |

| ¹H | ~1.4-1.6 (CH₂) | m | ||

| ¹H | ~0.9-1.0 (CH₃) | t | ||

| ¹³C | ~58-62 (C3, C4) | |||

| ¹³C | ~22-26 (CH₂) | |||

| ¹³C | ~10-12 (CH₃) | |||

| This compound | trans (racemic) | ¹H | ~2.5-2.7 (H3, H4) | m |

| ¹H | ~1.4-1.6 (CH₂) | m | ||

| ¹H | ~0.9-1.0 (CH₃) | t | ||

| ¹³C | ~60-64 (C3, C4) | |||

| ¹³C | ~24-28 (CH₂) | |||

| ¹³C | ~10-12 (CH₃) |

Prediction basis: Epoxide protons (CH -O) typically resonate at δ 2.5-3.5 ppm. Epoxide carbons (C -O) appear at δ 50-65 ppm. Alkyl proton and carbon shifts are based on standard alkane values.

Detailed Experimental Protocol: Epoxidation of (E)-3-Hexene with m-CPBA

This protocol describes a representative procedure for the synthesis of trans-3,4-epoxyhexane. A similar procedure can be followed for the cis-isomer.

Materials and Reagents:

-

(E)-3-Hexene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.

Experimental Workflow Diagram:

Caption: Workflow for the epoxidation of 3-hexene using m-CPBA.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-3-hexene (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.1-1.2 eq.) in DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred solution of 3-hexene over 20-30 minutes, maintaining the internal temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).

-

Workup - Quenching: Cool the mixture again to 0 °C and slowly add 10% aqueous sodium sulfite solution to quench the excess peroxyacid. Stir for 15-20 minutes.

-

Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2-3 times, to remove m-chlorobenzoic acid) and then with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified further by distillation if necessary.

Safety Precautions:

-

m-CPBA is a potentially explosive solid, especially when dry, and should be handled with care.[5]

-

The reaction can be exothermic; maintaining a low temperature during the addition of m-CPBA is critical.

-

All procedures should be carried out in a well-ventilated fume hood.

References

- 1. rsc.org [rsc.org]

- 2. leah4sci.com [leah4sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vapourtec.com [vapourtec.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Efficient and Selective Peracetic Acid Epoxidation Catalyzed by a Robust Manganese Catalyst [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 14. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 15. homework.study.com [homework.study.com]

- 16. asr.nsps.org.ng [asr.nsps.org.ng]

- 17. researchgate.net [researchgate.net]

- 18. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Epoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Epoxyhexane, also known as 2,3-diethyloxirane, is a cyclic ether with a three-membered ring. This strained epoxide ring makes it a reactive and versatile intermediate in organic synthesis. Its reactivity allows for the introduction of various functional groups, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties, such as the boiling and melting points, are often reported as predicted values.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Boiling Point | 113.7 ± 8.0 °C (Predicted) | |

| Melting Point | Not available | [2] |

| Density | 0.838 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.408 | |

| CAS Number | 4468-66-0 | [1] |

| InChI Key | PCGTXZMDZGOMJG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC1C(O1)CC | |

| Solubility | Soluble in organic solvents. Limited solubility in water. | [3] |

Experimental Protocols

Synthesis of this compound via Epoxidation of 3-Hexene (B12438300) with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a common method for the synthesis of this compound using m-CPBA as the oxidizing agent.

Materials:

-

3-Hexene (cis or trans isomer)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hexene in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath with stirring.

-

Slowly add solid m-CPBA to the stirred solution in portions. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the reaction to stir in the ice bath and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peracid.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation to remove any remaining starting material, solvent, and byproducts.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus.[4]

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently with a heating mantle.

-

Collect the fraction that distills at the boiling point of this compound (approximately 114 °C at atmospheric pressure, though this may vary). The more volatile impurities will distill first.

-

Monitor the temperature at the head of the column; a stable temperature during distillation indicates a pure fraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to confirm the identity and purity of the synthesized this compound.

Instrumentation and Conditions (General Example):

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

Sample Preparation:

-

Dilute a small sample of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject an appropriate volume of the diluted sample into the GC-MS.

Data Analysis:

-

The retention time of the major peak in the chromatogram should correspond to that of this compound.

-

The mass spectrum of this peak should show the molecular ion peak (m/z 100) and a fragmentation pattern consistent with the structure of this compound.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the methine protons on the epoxide ring.

-

Signals for the methylene (B1212753) and methyl protons of the ethyl groups.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbon atoms of the epoxide ring.

-

Signals for the carbons of the ethyl groups.

Reactivity and Applications

The high reactivity of the epoxide ring in this compound is due to significant ring strain.[5] This makes it susceptible to nucleophilic attack, leading to ring-opening reactions.[1] This reactivity is the basis for its utility in organic synthesis.

-

Ring-Opening Reactions: this compound readily reacts with a variety of nucleophiles, such as water, alcohols, amines, and Grignard reagents, to yield substituted hexane (B92381) derivatives. For example, hydrolysis in the presence of an acid catalyst will produce hexane-3,4-diol.[1]

-

Polymer Chemistry: Like other epoxides, this compound can be used as a monomer or co-monomer in the production of epoxy resins and other polymers. These materials often exhibit desirable properties such as good adhesion and chemical resistance.

-

Intermediate in Organic Synthesis: It serves as a key intermediate for the synthesis of a range of more complex molecules, finding application in the pharmaceutical and fine chemical industries.

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in biological signaling pathways in the same way as complex biomolecules, its reactivity towards nucleophiles means it can interact with biological macromolecules. The following diagram illustrates a typical experimental workflow for its synthesis and purification.

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is classified as a hazardous substance.[1] It is important to handle this chemical with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation, and there are potential carcinogenic effects.[1] Always consult the Safety Data Sheet (SDS) before handling. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

References

Spectroscopic Profile of 3,4-Epoxyhexane: An In-depth Technical Guide

Introduction

3,4-Epoxyhexane, also known as 2,3-diethyloxirane, is a cyclic ether with the molecular formula C₆H₁₂O.[1][2] The strained three-membered epoxide ring dominates its chemical reactivity, making it a valuable intermediate in organic synthesis.[1] Its synthesis is commonly achieved through the epoxidation of 3-hexene.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key insights into its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the ethyl groups and the protons on the epoxide ring. The protons on the carbon atoms of the epoxide ring are expected to appear in the range of 2.5-3.5 ppm due to the deshielding effect of the oxygen atom and the ring strain.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3, H4 (Epoxide CH) | ~2.7 - 2.9 | Multiplet | - | 2H |

| H2, H5 (CH₂) | ~1.5 - 1.7 | Multiplet | - | 4H |

| H1, H6 (CH₃) | ~0.9 - 1.1 | Triplet | ~7.5 | 6H |

Note: The exact chemical shifts and coupling patterns can be complex due to the diastereotopic nature of the methylene (B1212753) protons and the potential for cis/trans isomerism.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the epoxide ring are characteristically shifted downfield to the 40-60 ppm region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C3, C4 (Epoxide C) | ~55 - 60 |

| C2, C5 (CH₂) | ~20 - 25 |

| C1, C6 (CH₃) | ~10 - 15 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The epoxide ring has several characteristic vibrational modes. The asymmetric C-O-C stretch and the symmetric "ring breathing" mode are particularly useful for identification. Epoxides typically show a characteristic absorption band around 1250 cm⁻¹ for the ring breathing mode, and other bands in the 950-810 cm⁻¹ and 880-750 cm⁻¹ regions.[3]

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2850 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1250 | Medium | Epoxide ring "breathing" (symmetric stretch) |

| ~900 | Strong | Epoxide ring (asymmetric stretch) |

| ~830 | Medium | Epoxide ring C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 100.16.[1][2] The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for epoxides involve cleavage of the C-C bond adjacent to the ring and rearrangements.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 71 | [M - C₂H₅]⁺ |

| 57 | [M - C₃H₅O]⁺ or [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

Referencing: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on concentration.

-

Spectral Width: 0-220 ppm.

-

Referencing: CDCl₃ solvent peak at 77.16 ppm.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Split injection with a ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-200.

-

Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

-

Visualizations

References

An In-depth Technical Guide to the Mechanisms of 3,4-Epoxyhexane Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the primary synthetic pathways for the formation of 3,4-epoxyhexane, a representative internal epoxide. The core mechanisms, including direct epoxidation of 3-hexene (B12438300) and the halohydrin cyclization route, are examined with a focus on reaction principles, stereochemistry, and experimental considerations.

Direct Epoxidation of 3-Hexene

The most common and direct method for synthesizing this compound is the epoxidation of 3-hexene. This reaction involves the transfer of a single oxygen atom to the carbon-carbon double bond. Several classes of reagents can accomplish this transformation, with peroxy acids being the most traditional and widely used.

Peroxy Acid Epoxidation (Prilezhaev Reaction)

The reaction of an alkene with a peroxy acid to form an epoxide is known as the Prilezhaev reaction.[1][2] This method is highly effective for the synthesis of this compound from 3-hexene.[3]

Mechanism: The Prilezhaev reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step. This is often referred to as the "butterfly mechanism," where the peroxy acid approaches the alkene's π-bond.[2] The electrophilic outer oxygen of the peroxy acid is attacked by the nucleophilic double bond, while simultaneously, the peroxy acid's proton is transferred to its own carbonyl group. This concerted process avoids charged intermediates and is characterized by a cyclic transition state.

Stereochemistry: A critical feature of the Prilezhaev reaction is its stereospecificity. The addition of the oxygen atom is a syn-addition, meaning it occurs on the same face of the double bond. Consequently, the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide.

-

cis-3-Hexene (B1361246) will yield cis-3,4-epoxyhexane (a meso compound).

-

trans-3-Hexene (B77681) will yield trans-3,4-epoxyhexane (a racemic mixture of enantiomers).

Other Epoxidation Methods

While peroxy acids are common, other modern methods offer high yields and alternative conditions, often with improved environmental profiles. These include metal-catalyzed reactions and microwave-assisted synthesis.[3] Photocatalytic oxidation using TiO₂ has also been shown to be effective for the stereospecific epoxidation of hexene isomers.

Halohydrin Formation and Intramolecular Cyclization

An alternative, two-step pathway to this compound involves the initial formation of a halohydrin from 3-hexene, followed by an intramolecular Williamson ether synthesis.

Mechanism:

-

Halohydrin Formation: 3-Hexene is treated with a halogen (e.g., Br₂) in the presence of water. This proceeds via an anti-addition mechanism, where the halogen and the hydroxyl group are added to opposite faces of the double bond. This results in the formation of a 4-bromo-3-hexanol intermediate.

-

Intramolecular SN2 Cyclization: The resulting halohydrin is then treated with a strong base (e.g., NaOH). The base deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon bearing the halogen in an intramolecular SN2 reaction, displacing the halide and forming the epoxide ring. This backside attack results in an inversion of configuration at the carbon that was bonded to the halogen.

Quantitative Data Summary

The following table summarizes quantitative data for various methods of this compound synthesis, primarily focusing on the direct epoxidation of 3-hexene due to the availability of data.

| Method | Substrate | Reagents | Conditions | Yield (%) | Selectivity (%) | Reference(s) |

| Microwave-Assisted Epoxidation | 3-Hexene | Peracetic acid or H₂O₂/MTO | 100–150 W, 5–15 min | 85–92 | High | [3] |

| Solvent-Free Epoxidation | 3-Hexene | Urea–hydrogen peroxide (UHP), MnSO₄, NaHCO₃ | 60°C | 88 | 99 | [3] |

| SO₂F₂-Activated Epoxidation | 3-Hexene | 30% H₂O₂, K₂CO₃ | 1,4-dioxane, Room Temp, 1 hr | 91 | High | [3] |

| Photocatalytic Oxidation | 2-Hexene | O₂, TiO₂ photocatalyst | Photoirradiation | 65–83 | High | |

| Peroxy Acid Epoxidation (General) | Alkenes | m-CPBA | Nonaqueous solvent | ~75 | High |

Experimental Protocols

Protocol 1: Epoxidation of cis-3-Hexene with m-CPBA

This protocol is a representative procedure for the Prilezhaev reaction.

Materials and Reagents:

-

cis-3-Hexene (≥95%)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Dissolve cis-3-hexene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

-

Upon completion, quench the reaction by adding 10% aqueous Na₂SO₃ solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product, cis-3,4-epoxyhexane, can be purified by flash column chromatography if necessary.

Protocol 2: Formation of trans-3,4-Epoxyhexane via Halohydrin Intermediate

This protocol outlines the two-step synthesis from trans-3-hexene.

Step A: Halohydrin Formation

-

Dissolve trans-3-hexene (1.0 eq) in a suitable solvent mixture such as dimethyl sulfoxide (B87167) (DMSO) and water.

-

Cool the solution to 0°C.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions, keeping the mixture shielded from light.

-

Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the alkene.

-

Extract the product (4-bromo-3-hexanol) into an organic solvent like diethyl ether, wash with water and brine, dry, and concentrate. The crude halohydrin is often used directly in the next step.

Step B: Epoxide Formation

-

Dissolve the crude 4-bromo-3-hexanol from Step A in a solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF).

-

Add a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (1.2 eq) in water.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the formation of the epoxide by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Extract the product into diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the resulting trans-3,4-epoxyhexane by distillation or column chromatography.

Conclusion

The formation of this compound is most reliably achieved through the stereospecific epoxidation of 3-hexene. The Prilezhaev reaction using peroxy acids like m-CPBA is a classic, high-yielding method that preserves the stereochemistry of the starting alkene. Modern variations utilizing metal catalysts or alternative oxidants can offer improved yields and milder, more environmentally friendly conditions. The halohydrin route provides a valuable mechanistic alternative, proceeding through an anti-addition followed by an intramolecular SN2 cyclization. The choice of synthetic route will depend on factors such as the desired stereoisomer, available reagents, and scalability requirements. For professionals in drug development, the stereospecificity of these reactions is paramount, as the chirality of epoxide intermediates can be critical for the biological activity of the final molecule.

References

- 1. Item - DFT study of the epoxide ring opening step of the ring opening copolymerisation of epoxide and cyclic anhydride catalyzed by a heterodinuclear Al(III)/K(I) complex - figshare - Figshare [figshare.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Stereochemistry of cis-3,4-Epoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical properties of cis-3,4-epoxyhexane, a meso epoxide formed from the stereospecific oxidation of cis-3-hexene (B1361246). Key aspects of its synthesis, stereoisomeric nature, and analytical characterization are presented, offering a comprehensive resource for professionals in chemical research and development.

Introduction to the Stereochemistry of 3,4-Epoxyhexane

The epoxidation of an alkene introduces two adjacent stereocenters. For this compound, the stereochemical outcome is directly dependent on the geometry of the starting alkene, 3-hexene. The epoxidation of cis-3-hexene is a stereospecific reaction, proceeding via a syn-addition mechanism.[1] This means the oxygen atom is added to the same face of the double bond.[1]

Due to the symmetry of the cis-3-hexene starting material, this syn-addition results in the formation of a single, achiral product: cis-3,4-epoxyhexane. This molecule possesses two stereocenters (at C3 and C4) but is achiral overall due to an internal plane of symmetry. Such a compound is known as a meso compound.[2] The two stereocenters are of opposite configuration (R,S or S,R), and the molecule is superimposable on its mirror image.

In contrast, the epoxidation of trans-3-hexene (B77681) would also proceed via syn-addition, but would result in a racemic mixture of two enantiomers, (3R,4R)-3,4-epoxyhexane and (3S,4S)-3,4-epoxyhexane.

Quantitative Data

| Property | Value (for cis-2,3-epoxyhexane) | Reference |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Boiling Point | 108.4 °C at 760 mmHg | [3] |

| Density | 0.846 g/cm³ | [3] |

| Flash Point | 11.5 °C | [3] |

| Specific Rotation ([α]D) | 0° (as it is a meso compound) | |

| ¹H NMR (CDCl₃) | Predicted for cis-3,4-epoxyhexane: | |

| ~2.9 ppm (m, 2H, H-3, H-4) | ||

| ~1.6 ppm (m, 4H, -CH₂) | ||

| ~1.0 ppm (t, 6H, -CH₃) | ||

| ¹³C NMR (CDCl₃) | Predicted for cis-3,4-epoxyhexane: | |

| ~58 ppm (C-3, C-4) | ||

| ~25 ppm (-CH₂) | ||

| ~10 ppm (-CH₃) |

Experimental Protocols

Synthesis of cis-3,4-Epoxyhexane via Epoxidation of cis-3-Hexene

This protocol is adapted from a general procedure for the epoxidation of a similar alkene, cis-2-methyl-3-hexene, using meta-chloroperoxybenzoic acid (m-CPBA).[4]

Materials and Reagents:

-

cis-3-Hexene (≥98%)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

-

Dichloromethane (B109758) (DCM), anhydrous (≥99.8%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-3-hexene (1.0 equivalent) in anhydrous dichloromethane (approx. 10 mL per gram of alkene).

-

Cool the solution to 0 °C in an ice-water bath.

-

In a separate beaker, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution to the stirred alkene solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkene is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 10% aqueous Na₂SO₃ solution (to quench excess peroxyacid), saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane (B92381)/ethyl acetate (B1210297) gradient to afford pure cis-3,4-epoxyhexane.

Stereochemical Analysis by Chiral Gas Chromatography

To confirm the product is the achiral meso compound and not a racemic mixture of enantiomers, chiral gas chromatography can be employed. While a specific method for this compound is not detailed, a general approach using a cyclodextrin-based chiral stationary phase is appropriate.[5][6][7]

Instrumentation and Conditions (General Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: Chirasil-Dex CB (25 m x 0.25 mm I.D., 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[5]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 220 °C.

-

Detector (FID) Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 2 °C/min to 120 °C.

-

Sample Preparation: Dilute the purified epoxide in dichloromethane or hexane (approx. 1 mg/mL).

Expected Outcome: A single peak should be observed for the cis-3,4-epoxyhexane product, confirming its identity as a single, achiral meso compound. If any enantiomeric impurities were present (e.g., from contamination with trans-3-hexene), they would appear as separate, resolved peaks under these chiral conditions.

Visualizations

The following diagrams illustrate the key stereochemical concepts and experimental workflow.

References

- 1. cis-2,3-Epoxyhexane | C6H12O | CID 12404775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Epoxyhexane (cis) | C6H12O | CID 22500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane, 2,3-epoxy-, cis-|lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

A Technical Guide to trans-3,4-Epoxyhexane: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epoxides are a class of cyclic ethers containing a three-membered ring. The inherent ring strain in this motif makes them highly reactive towards nucleophiles, rendering them versatile synthetic intermediates.[1] Simple aliphatic epoxides, such as trans-3,4-epoxyhexane, are valuable building blocks in organic synthesis, allowing for the stereospecific introduction of two adjacent functional groups.[2] In the pharmaceutical industry, the epoxide moiety is present in several approved drugs and is a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[3] The reactivity of epoxides enables the construction of complex molecular architectures and the introduction of chirality, both of which are critical in the design of modern therapeutics.

Physicochemical and Spectroscopic Data

As of the latest literature review, specific experimentally determined physical and spectroscopic data for trans-3,4-epoxyhexane are limited. The following tables summarize the available information and highlight the data that is not currently available.

Table 1: Physicochemical Properties of trans-3,4-Epoxyhexane

| Property | Value |

| CAS Number | 124718-82-7 |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Density | Not Available |

| Refractive Index | Not Available |

Table 2: Spectroscopic Data for trans-3,4-Epoxyhexane

| Spectrum | Data |

| ¹H NMR | Not Available |

| ¹³C NMR | Not Available |

| Infrared (IR) | Not Available |

| Mass Spectrometry (MS) | Not Available |

Experimental Protocols

The synthesis of trans-3,4-epoxyhexane is most commonly achieved through the epoxidation of its corresponding alkene, trans-3-hexene (B77681). A widely used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[4] The following is a representative experimental protocol for this synthesis and a subsequent ring-opening reaction to form the corresponding diol.

Synthesis of trans-3,4-Epoxyhexane from trans-3-Hexene

This protocol describes the epoxidation of trans-3-hexene using m-CPBA. The reaction is stereospecific, meaning the trans configuration of the starting alkene is retained in the epoxide product.[4]

Materials:

-

trans-3-Hexene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-hexene (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (approximately 1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of trans-3-hexene at 0 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after a few hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude trans-3,4-epoxyhexane.

-

The crude product can be purified by distillation or column chromatography if necessary.

Acid-Catalyzed Ring-Opening of trans-3,4-Epoxyhexane to meso-3,4-Hexanediol

This protocol demonstrates the anti-dihydroxylation of the epoxide, a common reaction used to produce 1,2-diols.[5]

Materials:

-

trans-3,4-Epoxyhexane

-

Dilute aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude or purified trans-3,4-epoxyhexane in a suitable organic solvent such as diethyl ether.

-

Add dilute aqueous sulfuric acid or hydrochloric acid to the solution.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting epoxide is consumed.

-

Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product into the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer to obtain meso-3,4-hexanediol.

-

The product can be further purified by recrystallization or chromatography.

Applications in Drug Development

Aliphatic epoxides are key intermediates in the synthesis of many pharmaceuticals.[6] Their utility stems from the ability of the strained three-membered ring to be opened by a wide variety of nucleophiles in a regio- and stereospecific manner.[2] This allows for the controlled introduction of diverse functional groups, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

The ring-opening of epoxides can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like fashion. In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Common nucleophiles used in the ring-opening of epoxides in drug synthesis include:

-

Amines: To introduce basic nitrogen atoms, which are prevalent in many drug molecules for improving solubility and forming salts.

-

Thiols: To introduce sulfur-containing functional groups.

-

Alcohols and Phenols: To form ether linkages.

-

Cyanide: As a source of a one-carbon unit that can be further elaborated.

-

Organometallic reagents (e.g., Grignards, organocuprates): For the formation of carbon-carbon bonds.

The stereospecificity of the ring-opening reaction is particularly valuable, as it allows for the synthesis of enantiomerically pure drugs from chiral epoxides.

Visualizations

Synthetic Workflow for trans-3,4-Epoxyhexane

Caption: Synthetic workflow for the preparation of trans-3,4-epoxyhexane.

General Ring-Opening of an Epoxide

Caption: General reaction pathway for the nucleophilic ring-opening of an epoxide.

Conclusion

trans-3,4-Epoxyhexane serves as a representative example of a simple aliphatic epoxide, a class of compounds with significant utility in organic synthesis and drug development. While specific physical and spectroscopic data for this particular molecule remain elusive, its synthesis and reactivity are well-understood within the broader context of epoxide chemistry. The protocols and reaction schemes presented in this guide are intended to provide a practical foundation for researchers working with this and related compounds. The continued exploration of the synthesis and application of epoxides will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

An In-depth Technical Guide to Electrophilic Epoxidation for Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides are highly valuable three-membered cyclic ether functional groups that serve as versatile synthetic intermediates in the construction of complex molecules, particularly in the pharmaceutical industry. Their inherent ring strain makes them susceptible to nucleophilic attack, allowing for the stereospecific introduction of vicinal difunctionalization. Electrophilic epoxidation, the addition of an oxygen atom across a carbon-carbon double bond, is a fundamental and widely employed transformation in organic synthesis. This technical guide provides a comprehensive overview of the core principles, key methodologies, and practical applications of electrophilic epoxidation, with a focus on asymmetric variants that are crucial for the synthesis of enantiomerically pure drug candidates.

Core Principles of Electrophilic Epoxidation

The fundamental principle of electrophilic epoxidation involves the reaction of an electron-rich alkene with an electrophilic oxygen-transfer agent. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen atom, leading to the formation of the epoxide ring in a concerted or stepwise manner. The stereochemistry of the starting alkene is generally retained in the epoxide product.

A variety of reagents have been developed for this transformation, ranging from simple peroxy acids to complex metal-based and organocatalytic systems. The choice of reagent is often dictated by the substrate's electronic properties, the desired stereoselectivity, and the presence of other functional groups.

Key Methodologies in Electrophilic Epoxidation

This section details some of the most significant and widely used methods for electrophilic epoxidation, including their mechanisms, substrate scope, and quantitative data on their performance.

Peroxy Acid Epoxidation (Prilezhaev Reaction)

The reaction of an alkene with a peroxy acid, known as the Prilezhaev reaction, is a classic and straightforward method for epoxidation.[1][2][3][4] Common peroxy acids include meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, and magnesium monoperoxyphthalate (MMPP).

Mechanism: The reaction proceeds through a concerted "butterfly" transition state where the oxygen atom is transferred from the peroxy acid to the alkene.[1][4] This mechanism accounts for the observed syn-addition and retention of stereochemistry.

Quantitative Data:

| Alkene Substrate | Peroxy Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexene | m-CPBA | CH2Cl2 | 25 | >95 | [4] |

| (E)-Stilbene | m-CPBA | CH2Cl2 | 25 | 90 | [4] |

| (Z)-Stilbene | m-CPBA | CH2Cl2 | 25 | 85 | [4] |

| Cholesterol | m-CPBA | CH2Cl2 | 25 | ~90 | [5][6] |

Experimental Protocol: Epoxidation of Cholesterol with m-CPBA [6][7]

-

Dissolution: Dissolve cholesterol (1.0 g, 2.58 mmol) in dichloromethane (B109758) (10 mL) in a round-bottom flask.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (77%, 0.67 g, 3.0 mmol) in dichloromethane (15 mL).

-

Reaction: Add the m-CPBA solution dropwise to the cholesterol solution at room temperature with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the unreacted peroxy acid and the resulting carboxylic acid.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[8][9][10] It utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT).

Mechanism: The active catalyst is a dimeric titanium tartrate complex that coordinates both the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP). The chiral tartrate ligand directs the delivery of the oxygen atom to one face of the double bond. The stereochemistry of the product is predictable based on the chirality of the tartrate used.

Quantitative Data: [11]

| Allylic Alcohol Substrate | Tartrate | Yield (%) | ee (%) |

| Geraniol (B1671447) | (+)-DIPT | 95 | 95 |

| (E)-2-Hexen-1-ol | (-)-DET | 85 | 94 |

| Cinnamyl alcohol | (+)-DIPT | 89 | >98 |

| 2-Cyclohexen-1-ol | (-)-DET | 80 | 90 |

Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol

-

Preparation: To a flame-dried flask containing powdered 4 Å molecular sieves, add anhydrous dichloromethane and cool to -20 °C.

-

Catalyst Formation: Add (+)-diisopropyl tartrate (DIPT) followed by titanium(IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C.

-

Substrate Addition: Add geraniol to the reaction mixture.

-

Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) dropwise, maintaining the temperature below -20 °C.

-

Reaction: Stir the mixture at -20 °C and monitor by TLC.

-

Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and warm to room temperature.

-

Work-up and Purification: Follow a standard aqueous work-up, extraction, drying, and purification by column chromatography.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[12][13][14] The reaction employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach).

Mechanism: The active oxidant is believed to be a high-valent manganese(V)-oxo species, which is generated from the Mn(III) precursor.[14] The oxygen atom is then transferred to the alkene. The mechanism can proceed through a concerted pathway, a metallaoxetane intermediate, or a radical pathway, depending on the substrate.[13]

Quantitative Data:

| Alkene Substrate | Yield (%) | ee (%) | Reference |

| (Z)-1-Phenylpropene | 84 | 92 | [15] |

| 1,2-Dihydronaphthalene | 80 | 96 | [15] |

| Indene | 75 | 88 | [15] |

| (Z)-Stilbene | 65 | 98 | [15] |

Experimental Protocol: Jacobsen-Katsuki Epoxidation of (Z)-1-Phenylpropene

-

Setup: To a round-bottom flask, add a solution of (Z)-1-phenylpropene in a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Add the chiral (R,R)-Jacobsen's catalyst (typically 2-5 mol%).

-

Oxidant Addition: Cool the mixture to 0 °C and add a buffered solution of sodium hypochlorite dropwise with vigorous stirring.

-

Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring its progress by TLC or GC.

-

Work-up: Once the starting material is consumed, separate the organic layer.

-

Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting epoxide by flash chromatography.

Shi Asymmetric Epoxidation

The Shi asymmetric epoxidation utilizes a chiral ketone, often derived from fructose, as an organocatalyst in the presence of Oxone (potassium peroxymonosulfate) as the stoichiometric oxidant.[16][17] This method is particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes.

Mechanism: The active epoxidizing agent is a chiral dioxirane (B86890), which is generated in situ from the reaction of the ketone catalyst with Oxone.[17] The dioxirane then transfers an oxygen atom to the alkene in a stereoselective manner.

| Alkene Substrate | Yield (%) | ee (%) |

| (E)-Stilbene | 95 | 92 |

| (E)-β-Methylstyrene | 90 | 90 |

| 1,2-Dihydronaphthalene | 85 | 88 |

| α-Methylstyrene | 77 | 92 |

Experimental Protocol: Shi Asymmetric Epoxidation of (E)-Stilbene

-

Mixture Preparation: In a round-bottom flask, prepare a mixture of (E)-stilbene, the chiral fructose-derived ketone catalyst (typically 20-30 mol%), and a buffer solution (e.g., potassium carbonate) in a solvent system like acetonitrile/water.

-

Oxidant Addition: Cool the mixture to 0 °C and add Oxone in portions over a period of time.

-

Reaction: Stir the reaction vigorously at 0 °C and monitor its progress by TLC.

-

Work-up: After the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude epoxide by flash column chromatography.

Applications in Drug Development

Electrophilic epoxidation is a cornerstone of modern drug discovery and development, enabling the synthesis of complex and stereochemically defined molecules.

Case Study: Synthesis of Steroids

The biosynthesis of steroids, such as cholesterol, involves an electrophilic epoxidation step.[20][21][22] Squalene (B77637) is first epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. This epoxide then undergoes a remarkable cascade of cyclizations to form the characteristic steroid nucleus. In synthetic steroid chemistry, electrophilic epoxidation is used to introduce oxygen functionality at specific positions, which can be crucial for biological activity.[5][23][24] For example, the epoxidation of cholesterol with m-CPBA selectively forms the 5α,6α-epoxide.[5][6] These epoxidized steroids can serve as precursors to a wide range of biologically active compounds.

Other Pharmaceutical Applications

The Sharpless asymmetric epoxidation has been instrumental in the synthesis of numerous drugs, including the β-blocker (S)-propranolol and the agricultural fungicide disparlure.[8] The Jacobsen-Katsuki epoxidation has been applied to the synthesis of the HIV protease inhibitor Crixivan (Indinavir).[12] These examples underscore the critical role of enantioselective epoxidation in providing access to chiral building blocks for the pharmaceutical industry.

Conclusion

Electrophilic epoxidation remains a vital transformation in organic synthesis, with a broad range of applications in both academic research and industrial drug development. The development of powerful asymmetric methods, such as the Sharpless, Jacobsen-Katsuki, and Shi epoxidations, has revolutionized the synthesis of enantiomerically pure compounds. A thorough understanding of the mechanisms, substrate scopes, and experimental protocols of these key reactions is essential for any researcher or scientist working in the field of organic synthesis and medicinal chemistry. The continued development of more efficient, selective, and sustainable epoxidation methods will undoubtedly lead to the discovery and production of new and improved pharmaceuticals.

References

- 1. PERACID OXIDATION: OXIDATION OF CARBON – CARBON DOUBLE BOND | EPOXIDATION | PRILEZHAEV REACTION – My chemistry blog [mychemblog.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 5. Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 9. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 10. Sharpless Epoxidation [organic-chemistry.org]

- 11. scribd.com [scribd.com]

- 12. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 13. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 17. Shi Epoxidation [organic-chemistry.org]

- 18. Exploring Substrate Scope of Shi-Type Epoxidations [organic-chemistry.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 27.7 Biosynthesis of Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. Synthesis and Biological Evaluations of Electrophilic Steroids Inspired by the Taccalonolides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

reactivity of the epoxide ring in 3,4-Epoxyhexane

An In-depth Technical Guide on the Reactivity of the Epoxide Ring in 3,4-Epoxyhexane

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the epoxide ring in this compound, a key chemical intermediate. Due to significant ring strain, the three-membered ether ring of epoxides is susceptible to a variety of ring-opening reactions, proceeding through distinct mechanisms under acidic and basic conditions. This document details the synthesis, stereochemistry, and reaction mechanisms of this compound, with a focus on nucleophilic additions. Experimental protocols for its synthesis and subsequent ring-opening reactions are provided, alongside quantitative data and mechanistic diagrams to serve as a resource for researchers, chemists, and professionals in drug development. The versatile reactivity of the epoxide functional group makes it a valuable synthon in organic synthesis and a recurring motif in pharmacologically active molecules.

Introduction to this compound

This compound is a saturated six-carbon chain containing a centrally located epoxide ring. This structure's reactivity is dominated by the inherent instability of the three-membered ring, which possesses both angle and torsional strain. This high degree of strain is the driving force for ring-opening reactions, even with poor leaving groups like alkoxides.

Structure and Stereoisomerism

The molecular structure of this compound features an oxirane ring at the C3 and C4 positions of a hexane (B92381) backbone. The stereochemistry of the molecule is determined by the geometry of the precursor alkene, 3-hexene (B12438300).

-

Epoxidation of cis-3-hexene results in the formation of cis-3,4-epoxyhexane, which is a racemic mixture of (3R,4S) and (3S,4R) enantiomers (a meso compound).

-

Epoxidation of trans-3-hexene yields trans-3,4-epoxyhexane, a racemic mixture of (3R,4R) and (3S,4S) enantiomers.

This stereospecificity is a critical consideration for stereoselective synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing reaction conditions and purification procedures.

| Property | Value | Reference |

| CAS Number | 4468-66-0 | |

| Molecular Formula | C₆H₁₂O | |

| Molecular Weight | 100.16 g/mol | |

| Exact Mass | 100.088815 g/mol | |

| Stereoisomers | trans CAS: 124718-82-7, cis CAS: 12404775 |

Synthesis of this compound

The primary method for synthesizing this compound is the epoxidation of 3-hexene. This reaction involves the transfer of an oxygen atom from a peroxy acid to the double bond of the alkene.

Epoxidation of 3-Hexene

The most common and efficient method for this transformation is the reaction of 3-hexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid. The reaction proceeds via a concerted "butterfly" mechanism, where the alkene's double bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This mechanism ensures syn-addition of the oxygen atom, preserving the stereochemistry of the starting alkene.

An In-depth Technical Guide to the Safe Handling and Storage of 3,4-Epoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and storage requirements for 3,4-Epoxyhexane, a vital reagent in various chemical syntheses. The following sections detail the material's hazards, physical and chemical properties, and procedures for safe use to minimize risk in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling to prevent adverse health effects. It is a flammable liquid and vapor, and is harmful if swallowed or comes into contact with skin. It can cause severe skin burns and eye damage and is suspected of causing genetic defects.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H311 + H331: Toxic in contact with skin or if inhaled.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H341: Suspected of causing genetic defects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe design of experiments and for understanding the material's behavior under various conditions.

| Property | Value |

| CAS Number | 4468-66-0 |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 113.7 °C |

| Flash Point | 13.8 °C |

| Density | 0.838 g/cm³ (Predicted) |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). |

| Skin and Body Protection | A lab coat, chemical-resistant apron, and closed-toe shoes. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended. |

| Respiratory Protection | If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

-

Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Store away from heat, sparks, open flames, and other ignition sources.[1]

-

The storage area should be a designated flammables cabinet.

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.

First Aid Measures

In case of exposure to this compound, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately rinse the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area with a suitable decontamination solution.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

Representative Protocol for a Reaction using this compound

This protocol outlines a general procedure for a nucleophilic ring-opening reaction, a common application for epoxides. Note: This is a representative protocol and must be adapted based on the specific nucleophile, solvent, and reaction conditions.

Caption: Experimental workflow for a typical reaction involving this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for the safe handling and storage of this compound.

References

An In-depth Technical Guide to the Thermal Stability of 3,4-Epoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3,4-epoxyhexane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established methodologies for assessing the thermal stability of aliphatic epoxides and outlines the expected thermal behavior of this compound based on the known chemistry of analogous compounds. This guide is intended to equip researchers with the foundational knowledge required to design and execute thermal stability studies.

Introduction to this compound and its Thermal Stability

This compound, a disubstituted oxirane, is a molecule of interest in various chemical syntheses. The strained three-membered ether ring, characteristic of epoxides, is the primary determinant of its chemical reactivity and thermal stability. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and use in chemical processes, particularly in drug development where reaction conditions can be varied and product purity is paramount. Thermal decomposition can lead to the formation of impurities and potentially hazardous conditions due to exothermic reactions and pressure buildup.

Core Principles of Thermal Stability in Aliphatic Epoxides

The thermal stability of an epoxide is intrinsically linked to the energy required to break the bonds of the oxirane ring. Epoxides are known to be strained heterocycles that react readily, often through reactions that relieve this ring strain.[1] The substitution pattern on the epoxide ring influences its stability. In the case of this compound, the two ethyl groups attached to the ring will affect the electronic and steric environment, which in turn dictates the decomposition pathway and onset temperature.

Thermal decomposition of epoxides can be initiated by heat and may be catalyzed by impurities, such as acids, bases, or certain metals. The decomposition process is often exothermic, which can lead to a runaway reaction if the heat generated is not effectively dissipated.[2]

Experimental Protocols for Assessing Thermal Stability

A thorough evaluation of the thermal stability of a substance like this compound involves several analytical techniques that provide complementary information. The most common and powerful methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).[3][4]

3.1 Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is used to determine the temperatures at which the material decomposes and to quantify the amount of mass lost during decomposition.

-

Experimental Protocol:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[6]

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[6]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.

-

3.2 Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Experimental Protocol:

-

A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

-

The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

-

Exothermic events (like decomposition) and endothermic events (like boiling) are observed as peaks on the DSC thermogram.

-

3.3 Accelerating Rate Calorimetry (ARC)

-

Principle: ARC is a highly sensitive method for studying the thermal stability of substances under adiabatic (zero heat loss) conditions.[7] It is used to determine the onset temperature of exothermic decomposition, the rate of temperature and pressure rise, and to assess the potential for thermal runaway reactions.[8]

-

Experimental Protocol:

-

A sample of this compound (typically 1-6 g) is placed in a small, spherical, metallic bomb.[7]

-

The bomb is equipped with temperature and pressure sensors and placed in an adiabatic enclosure.[7]

-

The experiment is typically run in a "Heat-Wait-Search" mode.[7]

-

Heat: The sample is heated to a starting temperature.

-

Wait: The system equilibrates.

-

Search: The instrument monitors the sample for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[7]

-

-

If no exotherm is detected, the cycle of heating, waiting, and searching is repeated at incrementally higher temperatures.[9]

-

Once self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample, preventing heat loss.[9]

-

The temperature and pressure of the sample are then recorded as a function of time as the decomposition reaction proceeds.

-

3.4 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Principle: Py-GC-MS is a technique used to identify the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10]

-

Experimental Protocol:

-

A small amount of this compound is placed in a pyrolysis probe.

-

The probe is inserted into a pyrolysis unit, which is connected to the injector of a gas chromatograph.[11]

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 500-800 °C).

-

The volatile decomposition products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-